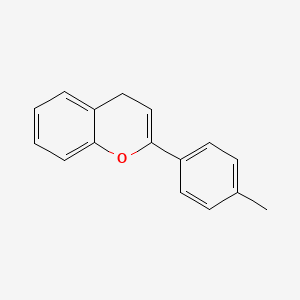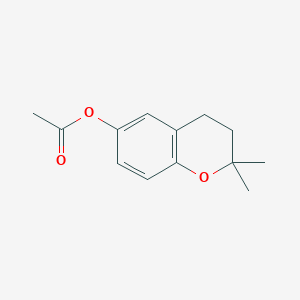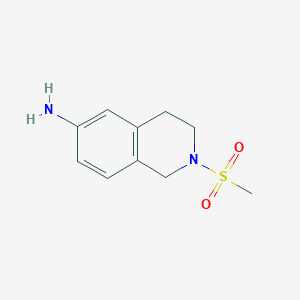
3-(1-Methylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-(1-metilpirrolidin-2-il)-4,5,6,7-tetrahidro-1H-indazol es un compuesto orgánico complejo que presenta un anillo de pirrolidina fusionado a una estructura de indazol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Amino-3-(1-metilpirrolidin-2-il)-4,5,6,7-tetrahidro-1H-indazol generalmente implica múltiples pasos, comenzando a partir de precursores fácilmente disponibles. Un método común involucra la reacción de 1-metilpirrolidina con un derivado de indazol apropiado bajo condiciones controladas. Las condiciones de reacción a menudo incluyen el uso de solventes orgánicos como diclorometano o acetato de etilo, y pueden requerir catalizadores para facilitar la reacción .
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede involucrar reacciones a gran escala en reactores por lotes o de flujo continuo. El uso de reactivos de alta pureza y el control estricto de los parámetros de reacción, como la temperatura, la presión y el pH, es crucial para garantizar el rendimiento y la pureza deseados del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
4-Amino-3-(1-metilpirrolidin-2-il)-4,5,6,7-tetrahidro-1H-indazol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Pueden ocurrir reacciones de sustitución nucleofílica, particularmente en los átomos de nitrógeno del anillo de pirrolidina.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Haluros de alquilo en presencia de una base como el hidróxido de sodio.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir N-óxidos correspondientes, mientras que la reducción puede producir derivados de amina .
Aplicaciones Científicas De Investigación
4-Amino-3-(1-metilpirrolidin-2-il)-4,5,6,7-tetrahidro-1H-indazol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles efectos terapéuticos en diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 4-Amino-3-(1-metilpirrolidin-2-il)-4,5,6,7-tetrahidro-1H-indazol involucra su interacción con objetivos moleculares específicos. Puede actuar como un agonista o antagonista en ciertos receptores, influyendo en varias vías de señalización. Por ejemplo, puede unirse a los receptores nicotínicos de acetilcolina, modulando la liberación de neurotransmisores y afectando la actividad neuronal .
Comparación Con Compuestos Similares
Compuestos similares
3-(1-Metilpirrolidin-2-il)piridina: Comparte el anillo de pirrolidina pero difiere en el resto de la estructura.
Pirrolidina-2,5-dionas: Contiene un anillo de pirrolidina similar pero con diferentes grupos funcionales.
Prolinol: Otro derivado de pirrolidina con propiedades químicas distintas.
Singularidad
4-Amino-3-(1-metilpirrolidin-2-il)-4,5,6,7-tetrahidro-1H-indazol es único debido a su estructura de indazol fusionada, que confiere propiedades químicas y biológicas específicas no encontradas en otros compuestos similares. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación .
Propiedades
Fórmula molecular |
C12H20N4 |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
3-(1-methylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine |
InChI |
InChI=1S/C12H20N4/c1-16-7-3-6-10(16)12-11-8(13)4-2-5-9(11)14-15-12/h8,10H,2-7,13H2,1H3,(H,14,15) |
Clave InChI |
ZVFZUUAVIAYGQA-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC1C2=NNC3=C2C(CCC3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate](/img/structure/B11881290.png)



![2-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one](/img/structure/B11881332.png)
![[Ethyl(methyl)silanediyl]dimethanediyl dicarbamate](/img/structure/B11881333.png)






